molecular formula C13H17N B14472890 Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(3-methylphenyl)- CAS No. 69675-07-6

Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(3-methylphenyl)-

Cat. No.: B14472890
CAS No.: 69675-07-6
M. Wt: 187.28 g/mol
InChI Key: NGAHSUYKMIBETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(3-methylphenyl)- is a heterocyclic organic compound with a complex structure It is a derivative of pyridine, which is a basic nitrogen-containing aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(3-methylphenyl)- typically involves the hydrogenation of pyridine derivatives under specific conditions. One common method includes the catalytic hydrogenation of 1-methyl-4-(3-methylphenyl)pyridinium salts using palladium or platinum catalysts. The reaction is carried out under high pressure and temperature to achieve the desired tetrahydropyridine structure .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(3-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(3-methylphenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases like Parkinson’s disease.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(3-methylphenyl)- involves its interaction with specific molecular targets. For example, it can inhibit monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters. This inhibition leads to increased levels of dopamine, which is beneficial in the treatment of Parkinson’s disease . The compound’s ability to cross the blood-brain barrier and selectively target dopaminergic neurons is crucial for its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-(3-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively target certain molecular pathways makes it a valuable compound in scientific research and potential therapeutic applications .

Properties

CAS No.

69675-07-6

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

1-methyl-4-(3-methylphenyl)-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C13H17N/c1-11-4-3-5-13(10-11)12-6-8-14(2)9-7-12/h3-6,10H,7-9H2,1-2H3

InChI Key

NGAHSUYKMIBETE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CCN(CC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.